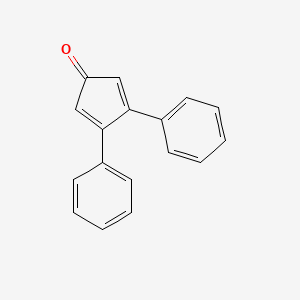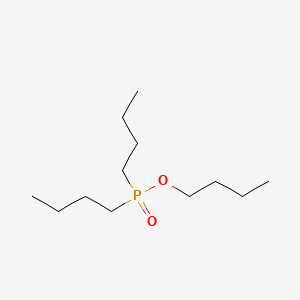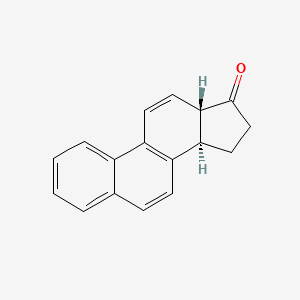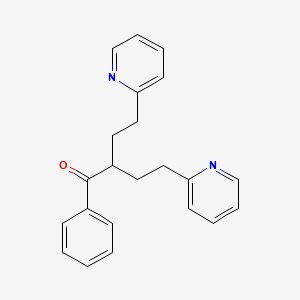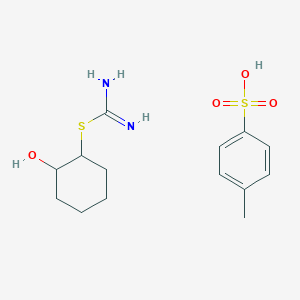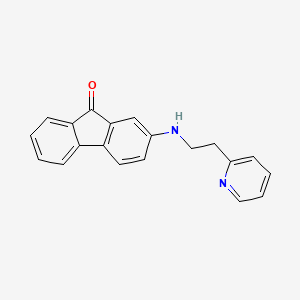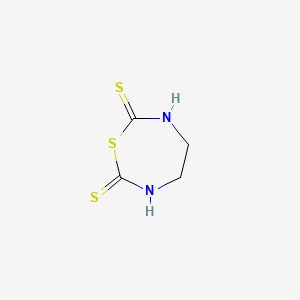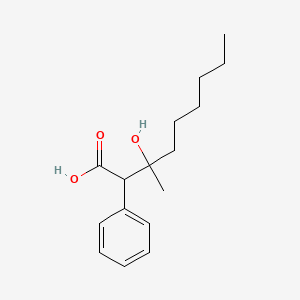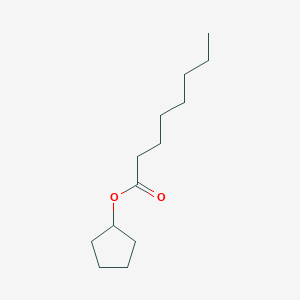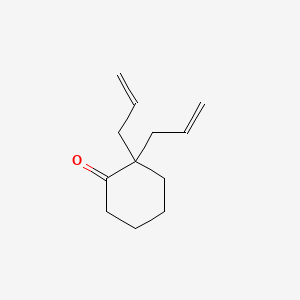
Manganese--titanium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese–titanium (2/1) is a compound consisting of two parts manganese and one part titanium. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of manganese and titanium results in a material that exhibits properties from both elements, making it a versatile compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of manganese–titanium (2/1) typically involves the high-temperature solid-phase synthesis method. In this process, manganese dioxide (MnO₂) and titanium dioxide (TiO₂) are mixed in the desired stoichiometric ratio and subjected to high temperatures to form the compound . The reaction conditions often include temperatures ranging from 800°C to 1200°C, depending on the desired properties of the final product .
Industrial Production Methods: In industrial settings, the production of manganese–titanium (2/1) may involve more advanced techniques such as microarc oxidation or sol-gel methods. These methods allow for better control over the material’s properties and can produce high-purity compounds suitable for specific applications .
化学反应分析
Types of Reactions: Manganese–titanium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of manganese and titanium, which can participate in different oxidation states and coordination environments .
Common Reagents and Conditions: Common reagents used in reactions involving manganese–titanium (2/1) include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as hydrogen gas (H₂). The reaction conditions can vary, but they often involve elevated temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed: The major products formed from reactions involving manganese–titanium (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions can yield lower oxidation state products .
科学研究应用
Manganese–titanium (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including syngas production and hydrogen storage . In biology and medicine, manganese–titanium (2/1) is explored for its potential antibacterial properties and its ability to promote bone growth when used in implants . In industry, this compound is used in the production of advanced materials, such as supercapacitors and high-performance coatings .
作用机制
The mechanism of action of manganese–titanium (2/1) involves its ability to interact with various molecular targets and pathways. For example, in antibacterial applications, the compound can chelate essential metal ions, depriving bacteria of necessary nutrients and inhibiting their growth . In catalytic applications, manganese–titanium (2/1) can facilitate electron transfer processes, enhancing the efficiency of chemical reactions .
相似化合物的比较
Manganese–titanium (2/1) can be compared to other similar compounds, such as manganese–titanium–zirconium (Mn–Ti–Zr) and manganese–rhodium (Mn–Rh) compounds. These compounds share some properties with manganese–titanium (2/1) but also exhibit unique characteristics. For example, manganese–titanium–zirconium compounds are known for their hydrogen storage capabilities, while manganese–rhodium compounds are effective catalysts for syngas production .
Conclusion
Manganese–titanium (2/1) is a versatile compound with a wide range of applications in various fields. Its unique properties make it a valuable material for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can help further explore its potential and develop new applications.
属性
CAS 编号 |
12057-95-3 |
|---|---|
分子式 |
Mn2Ti |
分子量 |
157.743 g/mol |
IUPAC 名称 |
manganese;titanium |
InChI |
InChI=1S/2Mn.Ti |
InChI 键 |
QNMYXYIMUMSIBD-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Mn].[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


